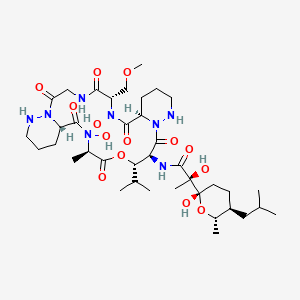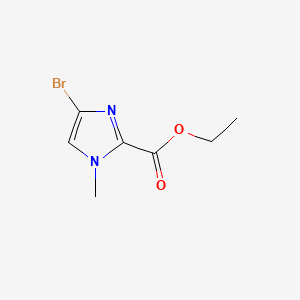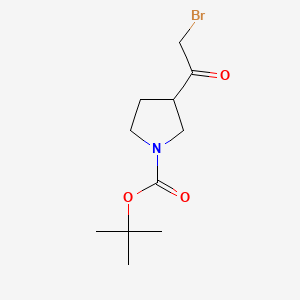![molecular formula C9H7BrN2O B597463 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-52-5](/img/structure/B597463.png)
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1313712-52-5 . It has a molecular weight of 239.07 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The InChI code for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde has been employed as a key intermediate in the synthesis of various heterocyclic compounds. The molecule's reactivity, particularly at the carbaldehyde group, enables the formation of diverse structures. For instance, it has been used in the aqueous synthesis of methylimidazo[1,2-a]pyridines and as a precursor in silver-catalyzed aminooxygenation reactions (Mohan et al., 2013). Moreover, the compound's derivatives have been investigated for their potential in facilitating the synthesis of imidazole alkaloids such as oroidin, hymenidin, and ageladine A, highlighting its versatility in complex organic syntheses (Ando & Terashima, 2010).
Antimicrobial Activity
Derivatives of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde have been explored for their antimicrobial properties. Studies have synthesized various compounds using this molecule as a core structure and tested them against different bacterial and fungal species. The results have shown promising antimicrobial activities, making these derivatives valuable for further exploration in pharmaceutical contexts (Al-lami & Mahmoud, 2018).
Fluorescent Molecular Rotor Studies
The molecule has been utilized in the development of fluorescent molecular rotors (FMRs), which are compounds that exhibit changes in their fluorescence properties in response to their environment, such as changes in viscosity. These compounds find applications in sensing and imaging technologies. In particular, the derivatives of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde have been shown to have significant viscosity sensitivity, making them potential candidates for use in molecular probes and sensors (Jadhav & Sekar, 2017).
Catalytic Activity in Oxidation Reactions
Compounds containing the imidazo[1,2-a]pyridine moiety, such as derivatives of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, have demonstrated catalytic activity in oxidation reactions. Their ability to catalyze the oxidation of important organic molecules, like catechol to o-quinone, underlines their potential as catalysts in various chemical transformations, thereby contributing to the field of green chemistry (Saddik et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridine analogues, including 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Future research may focus on exploring their potential in drug discovery, particularly for infectious diseases .
Eigenschaften
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGZWQDUAEDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724475 |
Source


|
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
1313712-52-5 |
Source


|
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)










![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
